

Spectroscopic data (NMR, IR, MS) of 4-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylquinolin-3-amine

Cat. No.: B1599128

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Profile of **4-Methylquinolin-3-amine**

Abstract

4-Methylquinolin-3-amine is a heterocyclic aromatic amine belonging to the quinoline family, a scaffold of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive analysis of the expected spectroscopic data for **4-Methylquinolin-3-amine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles to construct a reliable, predictive spectroscopic profile. It is designed to serve as a practical reference for researchers, aiding in the identification, characterization, and quality control of this compound.

Introduction: The Quinoline Core in Modern Science

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs. [1][2][3] The specific substitution pattern on the quinoline ring dictates its physicochemical properties and biological activity. **4-Methylquinolin-3-amine** combines an electron-donating amine group at the C3 position and a methyl group at the C4 position, creating a unique electronic and steric environment. Spectroscopic analysis is the cornerstone of confirming the successful synthesis and purity of such targeted molecules. This guide explains the "why"

behind the expected spectral features, providing a deeper understanding rooted in fundamental chemical principles.

Molecular Structure

The structural integrity of the final compound is the basis for all subsequent analysis. The numbering convention for the quinoline ring is critical for unambiguous spectral assignment.

Caption: Structure and IUPAC numbering of **4-Methylquinolin-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis is based on the chemical environment of ^1H and ^{13}C nuclei.

Experimental Protocol: NMR

- **Sample Preparation:** Dissolve ~5-10 mg of **4-Methylquinolin-3-amine** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; DMSO-d_6 is often preferred for amines as it allows for the observation of N-H protons which may exchange in other solvents.
- **Internal Standard:** Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:** Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Obtain the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the multiplicity of carbon signals. A wider spectral width (~200 ppm) and a larger number of scans are required due to the lower natural abundance of ^{13}C .

Predicted ^1H NMR Spectrum

The proton NMR spectrum is predicted based on the electronic effects of the substituents. The electron-donating amino group (-NH₂) at C3 will cause a significant upfield (shielding) shift for adjacent protons, particularly H2. The methyl group (-CH₃) at C4 will have a less pronounced electronic effect but will sterically influence the surrounding protons.

Table 1: Predicted ¹H NMR Data for **4-Methylquinolin-3-amine** (in DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Assignment
H2	~8.3 - 8.5	Singlet (s)	1H	Located between the ring nitrogen and the C3-amine. Deshielded by the nitrogen but shielded relative to an unsubstituted H2 due to the adjacent amine.
H5	~7.9 - 8.1	Doublet (d)	1H	Periplasmic proton, typically the most downfield in the benzo-ring due to ring currents.
H8	~7.7 - 7.9	Doublet (d)	1H	Deshielded due to proximity to the heterocyclic ring.
H6	~7.5 - 7.7	Triplet (t)	1H	Coupled to both H5 and H7.
H7	~7.3 - 7.5	Triplet (t)	1H	Coupled to both H6 and H8.
-NH ₂	~5.0 - 5.5	Broad Singlet (br s)	2H	Labile protons of the primary amine. Chemical shift is solvent and

concentration-
dependent.

-CH₃

~2.5 - 2.7

Singlet (s)

3H

Aliphatic protons
on the methyl
group attached
to an aromatic
ring.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the electronic influence of the substituents. The C3 and C4 carbons, being directly attached to the substituents, will show the most significant shifts compared to the parent quinoline.

Table 2: Predicted ¹³C NMR Data for **4-Methylquinolin-3-amine** (in DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Assignment
C2	~145 - 148	Strongly influenced by the adjacent ring nitrogen.
C3	~135 - 138	Attached to the electron-donating amine group, causing a downfield shift relative to an sp^2 carbon but shielded compared to C4.
C4	~140 - 143	Attached to the methyl group and adjacent to the amine.
C4a	~128 - 130	Bridgehead carbon.
C5	~123 - 125	Aromatic CH.
C6	~127 - 129	Aromatic CH.
C7	~125 - 127	Aromatic CH.
C8	~129 - 131	Aromatic CH.
C8a	~148 - 150	Bridgehead carbon, adjacent to nitrogen.
-CH ₃	~18 - 22	Aliphatic carbon of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

- **Sample Preparation:** The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

- KBr Pellet: Mix a small amount of the solid sample (~1 mg) with dry potassium bromide (~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- ATR: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm^{-1}). Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first, which is then automatically subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of **4-Methylquinolin-3-amine** will be characterized by the distinct vibrations of its primary amine, methyl, and aromatic quinoline functionalities.

Table 3: Predicted IR Absorption Bands for **4-Methylquinolin-3-amine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity	Comments
3450 - 3350	N-H Asymmetric Stretch	Primary Amine (-NH ₂)	Medium	A primary amine will show two distinct N-H stretching bands. [4]
3350 - 3250	N-H Symmetric Stretch	Primary Amine (-NH ₂)	Medium	The second of the two characteristic N-H bands for a primary amine. [4]
3100 - 3000	C-H Aromatic Stretch	Quinoline Ring	Medium-Weak	Characteristic of C-H bonds on an aromatic ring.
2980 - 2850	C-H Aliphatic Stretch	Methyl Group (-CH ₃)	Medium-Weak	From the methyl group at the C4 position.
1650 - 1580	N-H Bending (Scissoring)	Primary Amine (-NH ₂)	Strong	This sharp bend can sometimes be mistaken for a carbonyl group. [5]
1620 - 1450	C=C and C=N Stretching	Quinoline Ring	Strong-Medium	Multiple bands are expected in this "fingerprint" region from the aromatic system. [2]
1335 - 1250	C-N Aromatic Stretch	Aryl-Amine	Strong	Strong absorption due to the C-N bond connecting the

amine to the
quinoline ring.[4]

910 - 665

N-H Wagging

Primary Amine (-
NH₂)

Strong, Broad

Out-of-plane
bending of the N-
H bonds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation.

Experimental Protocol: MS

- **Sample Introduction:** Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
- **Ionization:** Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion. Electron Ionization (EI) can also be used, particularly with GC-MS, to induce fragmentation and provide structural information.
- **Mass Analysis:** Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.
- **Data Acquisition:** Acquire data in positive ion mode, as the amine group and quinoline nitrogen are readily protonated.

Predicted Mass Spectrum

The analysis will focus on the molecular ion peak and plausible fragmentation pathways.

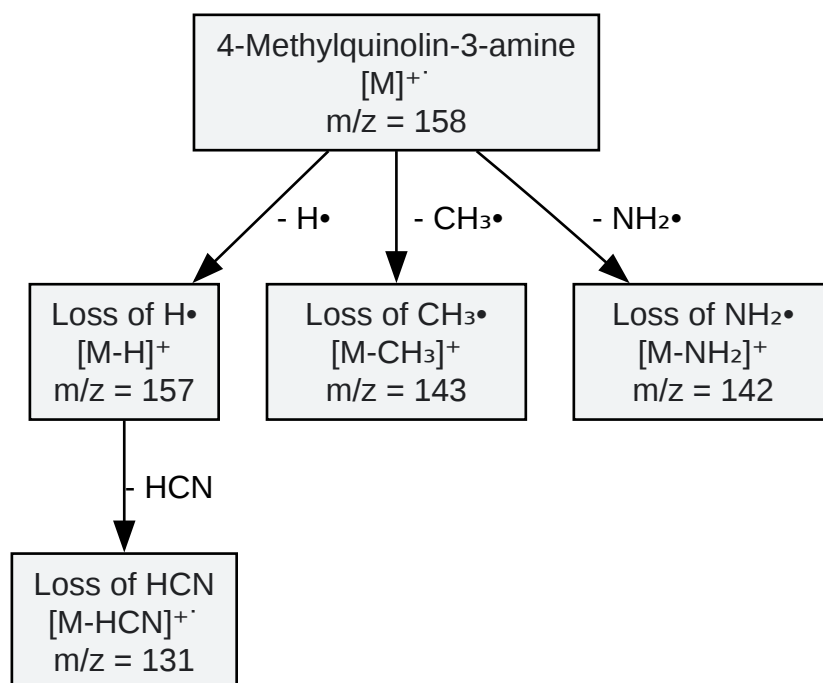
- **Molecular Formula:** C₁₀H₁₀N₂
- **Molecular Weight:** 158.20 g/mol
- **Predicted Exact Mass:** 158.0844 [M]⁺

Table 4: Predicted Key Ions in the ESI-MS Spectrum

m/z	Ion Formula	Identity	Comments
159.0917	$[\text{C}_{10}\text{H}_{11}\text{N}_2]^+$	$[\text{M}+\text{H}]^+$	The protonated molecular ion, expected to be the base peak in ESI positive mode.
158.0844	$[\text{C}_{10}\text{H}_{10}\text{N}_2]^+$	$[\text{M}]^+$	The molecular ion, would be the primary peak in an EI spectrum.

Fragmentation Pathway

Under higher energy conditions (like EI), the molecular ion will fragment in predictable ways. Understanding this pathway is key to confirming the structure.



[Click to download full resolution via product page](#)

Caption: Plausible EI fragmentation pathway for **4-Methylquinolin-3-amine**.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of **4-Methylquinolin-3-amine**. By integrating foundational principles of NMR, IR, and MS with data from structurally related compounds, we have constructed a comprehensive spectral profile. The tabulated data, experimental protocols, and mechanistic diagrams serve as a robust, self-validating reference for scientists engaged in the synthesis, purification, and analysis of this and similar quinoline derivatives. This predictive approach is an invaluable tool in modern chemical research, enabling scientists to anticipate and interpret data with confidence, thereby accelerating the pace of discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 4-Methylquinolin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599128#spectroscopic-data-nmr-ir-ms-of-4-methylquinolin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com